molecular formula C9H7ClN2O3 B13669100 6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B13669100
M. Wt: 226.61 g/mol
InChI Key: NNEUXOJUJJIIBN-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and carboxylic acid functionality contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7ClN2O3/c1-15-8-4-2-6(9(13)14)11-5(4)3-7(10)12-8/h2-3,11H,1H3,(H,13,14)

InChI Key

NNEUXOJUJJIIBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=CC(=N1)Cl)C(=O)O

Origin of Product

United States

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